molecular formula C27H28ClNO6 B11076734 2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11076734
M. Wt: 498.0 g/mol
InChI Key: YEKKTEVJEIBCAV-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as methoxy, hydroxy, and chlorophenyl groups

Preparation Methods

The synthesis of 2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Functional Group Substitution: The introduction of the methoxy, hydroxy, and chlorophenyl groups can be achieved through various substitution reactions. For example, methoxylation can be performed using methanol and a suitable catalyst, while chlorophenyl substitution can be achieved using chlorobenzene and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It can be used in the study of biological pathways and mechanisms.

    Medicine: Due to its bioactivity, it is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other hexahydroquinoline derivatives with different substituents. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example:

    2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the methoxy group on the phenyl ring, which may affect its bioactivity.

    2-Methoxyethyl 7-(2-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the hydroxy group on the phenyl ring, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H28ClNO6

Molecular Weight

498.0 g/mol

IUPAC Name

2-methoxyethyl 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H28ClNO6/c1-15-24(27(32)35-11-10-33-2)25(16-8-9-21(30)23(14-16)34-3)26-20(29-15)12-17(13-22(26)31)18-6-4-5-7-19(18)28/h4-9,14,17,25,29-30H,10-13H2,1-3H3

InChI Key

YEKKTEVJEIBCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)O)OC)C(=O)OCCOC

Origin of Product

United States

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